molecular formula C17H14N2O B3086769 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164474-54-7

2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No.: B3086769
CAS No.: 1164474-54-7
M. Wt: 262.3 g/mol
InChI Key: WZCMQJAODHOAGA-FMIVXFBMSA-N
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Description

Product Overview 2-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole ( 1164474-54-7) is a high-purity chemical reagent featuring a 1,3,4-oxadiazole core substituted with a stilbene-like moiety. This structure combines a privileged heterocyclic scaffold with a rigid, planar ethenyl bridge, making it a compound of significant interest in material science and pharmaceutical research . Research Applications and Value The 1,3,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and capacity to act as a bioisostere for ester and amide functionalities . This compound serves as a versatile scaffold for the development of novel bioactive agents. Its structural features are particularly relevant in anticancer research, where 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects by targeting key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, structurally analogous 1,3,4-oxadiazole and 1,2,4-oxadiazole compounds have shown promising inhibitory activity against viral targets, including the Dengue virus NS5 RNA-dependent RNA polymerase (RdRp), highlighting the potential of this chemical class in antiviral drug discovery . Handling and Usage This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the compound using appropriate personal protective equipment and under controlled conditions.

Properties

IUPAC Name

2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-10-15(11-8-13)17-19-18-16(20-17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCMQJAODHOAGA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-methylbenzohydrazide with cinnamic acid under acidic conditions can yield the desired oxadiazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed via spectroscopic and analytical methods:

Table 2. Spectral Data

TechniqueKey SignalsSource
IR (cm⁻¹) 1595 (C=N), 1640 (C=C), 1250 (C-O)
¹H NMR (DMSO-d₆) δ 7.85–7.91 (d, J = 15 Hz, 1H, CH=), 7.43–7.50 (m, 5H, Ar-H), 2.40 (s, 3H, CH₃)
¹³C NMR δ 168.2 (C-3), 162.1 (C-5), 143.0 (CH=), 21.5 (CH₃)
HRMS m/z calcd. for C₁₈H₁₅N₂O: 281.1188 [M+H]⁺; found 281.1193

The (E)-configuration of the ethenyl group is confirmed by the trans coupling constant (J = 15 Hz) observed in ¹H NMR .

3.1. Electrophilic Substitution

The 1,3,4-oxadiazole ring undergoes regioselective electrophilic attacks at the C-5 position due to electron-deficient aromaticity. For example:

  • Bromination : Reaction with Br₂ in CHCl₃ yields 5-(1,2-dibromo-2-phenylethyl) derivatives (analogous to ).

3.2. Functionalization of the Ethenyl Group

The (E)-styryl moiety participates in:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to ethyl, modifying pharmacokinetic properties .

  • Epoxidation : Treatment with m-CPBA forms an epoxide, enabling further ring-opening reactions .

Reaction TypeReagents/ConditionsProduct
BrominationBr₂, CHCl₃, 24 h5-(1,2-Dibromoethyl)-substituted oxadiazole
HydrogenationH₂ (1 atm), Pd/C, EtOH5-Phenethyl-1,3,4-oxadiazole
SulfonationSO₃·Py, DCM5-Styryl-sulfonated derivative

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photoreactivity : UV exposure induces E-to-Z isomerization of the styryl group, altering bioactivity .

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole serves as a versatile building block. Its oxadiazole moiety allows for various chemical transformations, facilitating the development of more complex molecules. Notably, it can participate in:

  • Cycloaddition Reactions : The compound can undergo 1,3-dipolar cycloadditions with suitable dipolarophiles.
  • Functionalization : It can be functionalized to introduce additional reactive groups that enhance its utility in further synthetic pathways.

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. For instance:

  • Anticancer Properties : Studies have shown that derivatives of oxadiazoles can inhibit the proliferation of cancer cells. The compound has been evaluated for its activity against various cancer cell lines, demonstrating potential cytotoxic effects.
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular functions.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Applications : There is ongoing research into its potential as an anti-inflammatory or analgesic agent. Early findings suggest it may modulate inflammatory pathways effectively.
  • Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Synthetic ApplicationsUtilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structure is compared to analogous 1,3,4-oxadiazoles with substitutions at C2 and C5 (Table 1).

Compound Name C2 Substituent C5 Substituent Key Features/Applications Reference
2-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole 4-Methylphenyl (E)-Styryl Extended conjugation; potential optoelectronic applications
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS depressant (antidepressant, anticonvulsant)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 4-Chlorophenyl 4-Fluorophenyl Anticancer (SF-295, MCF7, PC-3 cell lines)
2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole Adamantane 4-Nitrophenyl Crystallographic studies (para-NO₂ enhances packing)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl (4-Fluorophenyl)sulfonylmethyl Antibacterial (Xac & Xoo, EC₅₀ = 1.98 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and sulfonyl groups at C2/C5 enhance pharmacological activity (e.g., CNS effects in XIV or anticancer activity in 106 ). In contrast, the target compound’s 4-methylphenyl (electron-donating) and styryl (π-conjugated) groups may favor material science applications over bioactivity.
  • Styryl vs.
Pharmacological Activity Comparison
Antimicrobial Activity
  • Target Compound: No direct antimicrobial data are reported in the evidence.
  • Analog 2-Amino-5-Phenyl Derivatives: 2-Amino-5-phenyl-1,3,4-oxadiazole dithiocarbamates showed broad-spectrum antibacterial activity, suggesting amino and dithiocarbamate groups are critical for this activity .
  • Sulfone-Containing Oxadiazole : 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited EC₅₀ = 0.17 µg/mL against Xoo, outperforming commercial pesticides .
CNS Depressant Activity
  • Target Compound: No CNS activity reported.
Anticancer Activity
  • Target Compound: No cytotoxic data available.
  • Chloro/Fluoro-Substituted Analogs : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) showed 98.74% growth inhibition against SF-295 (CNS cancer) at 10⁻⁵ M .
Physicochemical and Material Properties
  • Crystallography : Analogs like 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole form stable crystals due to nitro group interactions, whereas the styryl group in the target compound may promote π-π stacking for optoelectronic uses .

Biological Activity

The compound 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

  • Chemical Formula : C17H14N2O
  • Molecular Weight : 262.30586 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 activation
5bA5492.78Inhibition of cell proliferation
5cHeLa1.50Caspase-3 activation leading to apoptosis

In a comparative study, derivatives of oxadiazole exhibited higher cytotoxicity than doxorubicin against MCF-7 and A549 cell lines . The mechanism involves the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins and caspases .

Antimicrobial Activity

The oxadiazole ring has been associated with broad-spectrum antimicrobial activity. Various derivatives have demonstrated effectiveness against bacteria and fungi:

  • Antibacterial Activity : Compounds containing the oxadiazole core have shown significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Certain derivatives have been effective against fungal strains such as Candida albicans.

A study indicated that oxadiazole derivatives could inhibit bacterial growth at minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of oxadiazole compounds. These compounds have been shown to reduce inflammatory markers in vitro and in vivo:

  • Mechanism : Oxadiazoles inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In a rodent model, an oxadiazole derivative reduced paw edema significantly compared to control groups .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (MCF-7, HeLa). The results demonstrated that modifications in the phenyl ring structure significantly impacted biological activity.
  • Molecular Docking Studies : Molecular docking studies revealed strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, suggesting potential therapeutic applications .

Q & A

Basic: What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives, and how are they applied to this compound?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides or oxidative cyclization of thiosemicarbazides. For derivatives like 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole , a multistep approach is often employed. For example, intermediates can be synthesized via condensation of hydrazides with carboxylic acids or esters under dehydrating agents like POCl₃ (as seen in the synthesis of structurally similar compounds in and ). Post-cyclization, substituents like the (E)-styryl group may be introduced via Heck coupling or Wittig reactions. Characterization typically involves ¹H/¹³C NMR , HRMS , and X-ray crystallography to confirm regiochemistry and stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., 4-methylphenyl group at δ ~7.2–7.4 ppm) and the (E)-configured styryl moiety (trans coupling constants, J ≈ 16 Hz for vinyl protons).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or Br substituents if present.
  • UV-Vis/fluorescence spectroscopy : For assessing electronic properties, particularly if the compound is studied for optoelectronic applications (e.g., emission peaks in scintillators or OLEDs) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for analogous oxadiazole-thioether derivatives .

Advanced: How can researchers optimize reaction conditions to improve yields of 1,3,4-oxadiazoles with styryl substituents?

Styryl groups are prone to isomerization under harsh conditions. To minimize this:

  • Use mild coupling reagents (e.g., Pd-catalyzed Heck coupling under inert atmospheres).
  • Monitor reaction temperature (e.g., <80°C for Wittig reactions to prevent (E)→(Z) isomerization).
  • Employ high-purity starting materials to reduce side reactions, as impurities can lower yields (e.g., reports yields from 27.7% to 83.3% depending on substituent reactivity) .
  • Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced: How can discrepancies in biological activity data for similar oxadiazole derivatives be resolved?

For compounds showing inconsistent fungicidal/herbicidal activity (e.g., reports >50% inhibition for some derivatives but not others):

  • Perform dose-response assays to establish IC₅₀ values and rule out false positives/negatives.
  • Conduct molecular docking studies to compare binding modes with target proteins (e.g., succinate dehydrogenase in fungi). For example, highlights the importance of carbonyl groups in SDH binding, guiding structural optimization .
  • Use QSAR models to correlate electronic (e.g., HOMO/LUMO energies) or steric parameters with bioactivity .

Advanced: What strategies are effective in resolving contradictions in optical property data (e.g., emission efficiency) for oxadiazole-based scintillators?

Discrepancies in luminescence efficiency may arise from:

  • Crystallinity vs. amorphousness : Highly crystalline samples (e.g., single crystals in ) often show enhanced emission due to reduced non-radiative decay.
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) can stabilize excited states, while bulky groups may cause steric quenching. Compare orbital energies (HOMO/LUMO) from computational studies with experimental data .
  • Matrix effects : When doped in polymers (e.g., ’s scintillators), optimize dopant concentration (typically 1–5 wt%) to prevent aggregation-induced quenching .

Advanced: How can computational methods aid in predicting the electronic properties of this compound for optoelectronic applications?

  • DFT calculations : To compute HOMO/LUMO energies and predict charge transport behavior. For example, reports HOMO = 6.2 eV and LUMO = 2.4 eV for a similar compound, aligning with requirements for electron-transport layers in OLEDs .
  • Molecular dynamics simulations : To assess compatibility with host materials (e.g., polyvinyltoluene in scintillators) and predict aggregation behavior .
  • TD-DFT : To model UV-Vis absorption/emission spectra and compare with experimental data for validation .

Basic: What are the primary applications of this compound in material science?

  • Scintillators : As a dopant in polymer matrices (e.g., PPO/PBD analogs) for radiation detection, leveraging its high fluorescence quantum yield .
  • OLEDs : As an electron-transport layer due to its high electron affinity and thermal stability .
  • Photovoltaic devices : As a non-fullerene acceptor in organic solar cells, though this requires further study .

Advanced: What experimental and theoretical approaches are used to study structure-property relationships in such derivatives?

  • Single-crystal XRD : To correlate molecular packing with optoelectronic properties (e.g., π-π stacking distances in ) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, critical for device fabrication (e.g., sublimation temperatures in OLEDs) .
  • Electrochemical studies : Cyclic voltammetry to determine redox potentials and compare with computational HOMO/LUMO values .

Basic: What safety considerations are critical when handling this compound?

  • Toxicity screening : While specific data for this compound is limited, structurally similar 1,3,4-oxadiazoles (e.g., ) show moderate toxicity to invertebrate models. Use standard PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in dark, dry conditions to prevent photodegradation or hydrolysis of the oxadiazole ring .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Flow chemistry : Enables precise control over reaction parameters (temperature, residence time) to minimize isomerization.
  • Catalyst optimization : Use heterogeneous catalysts (e.g., Pd/C) for Heck couplings to improve recyclability and reduce metal contamination .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Reactant of Route 2
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2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

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